2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under microwave irradiation . The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 10 minutes). The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up using industrial microwave reactors, and the reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to replace the iodine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although specific conditions may vary.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Phenylpyridine Derivatives: These compounds have a pyridine ring substituted with phenyl groups and exhibit similar biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and iodine substituents, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential as a scaffold for drug development highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C13H7Cl2IN2 |
---|---|
Molecular Weight |
389.01 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2IN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H |
InChI Key |
KQRPOYRSHWFKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.